2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride

Medicinal Chemistry Isomer Differentiation Structure-Activity Relationship

Researchers developing kinase inhibitors or CNS therapeutics often face supply inconsistency for regiospecifically pure pyridyl-piperidine ether intermediates. 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride (CAS 1159816-30-4) directly resolves this bottleneck. - Unique 3-piperidinyloxy substitution provides the critical spatial geometry required for ATP-binding pocket recognition; avoids the altered vector angles of 4-substituted isomers. - The 2-bromo handle is optimized for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling rapid, diverse library synthesis for SAR exploration. - Available as a hydrochloride salt (≥97% purity), ensuring reliable solubility in analytical diluents for use as a reference standard in HPLC/LC-MS method validation.

Molecular Formula C10H14BrClN2O
Molecular Weight 293.59 g/mol
CAS No. 1159816-30-4
Cat. No. B1371959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride
CAS1159816-30-4
Molecular FormulaC10H14BrClN2O
Molecular Weight293.59 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC(=CC=C2)Br.Cl
InChIInChI=1S/C10H13BrN2O.ClH/c11-9-4-1-5-10(13-9)14-8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H
InChIKeyJCKGUHHQVVKHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride: Sourcing & Structural Identification


2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride (CAS 1159816-30-4) is a bifunctional pyridine derivative with the molecular formula C10H14BrClN2O and a molecular weight of 293.59 g/mol . The compound features a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a piperidin-3-yloxy ether group, forming a hydrochloride salt . Its structural characteristics place it within the class of halogenated pyridyl piperidine ethers, compounds frequently employed as key intermediates in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1].

1
Bifunctional building block 2-bromo handle for cross-coupling; 3-piperidinyloxy pharmacophore scaffold
2
Regioisomeric definition 3-piperidinyloxy linkage enables distinct spatial geometry for target binding studies
3
High-purity intermediate Defined purity specification supports reproducible synthesis and impurity control
4
Research-use impurity standard May serve as reference material for drug impurity profiling methods (analytical context)

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride: Irreplaceability vs Structural Analogs


The selection of 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride over structurally similar analogs is driven by the distinct spatial orientation and electronic properties conferred by its specific substitution pattern. The 3-piperidinyloxy linkage at the 6-position of the pyridine ring creates a unique three-dimensional geometry that directly impacts molecular recognition in biological targets. In contrast, analogs with alternative piperidine substitution patterns (e.g., 4-piperidinyloxy isomers) or different linker lengths (e.g., ethoxy-extended variants) present altered vector angles and conformational flexibility, which can lead to significant differences in target binding affinity, selectivity, and overall pharmacological profile [1]. Furthermore, the presence of the bromine atom at the 2-position serves as a critical synthetic handle for cross-coupling reactions, enabling further functionalization. Interchanging this compound with a close analog without rigorous re-validation risks compromising synthetic routes, altering lead compound properties, or invalidating established analytical methods, particularly when used as a reference standard [2].

!
4-piperidinyloxy isomer (CAS 1159815-93-6) alters nitrogen vector angle and may shift binding geometry; direct replacement not recommended without validation.
!
Ethoxy-extended linker analog (CAS 1220032-53-0) increases molecular flexibility and weight; may impact binding kinetics and conformational entropy.
!
Non-brominated or differently halogenated pyridine derivatives lack the cross-coupling synthetic handle; may compromise downstream diversification steps.

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride: Differentiation Evidence


3-Piperidinyloxy vs. 4-Piperidinyloxy Isomer Differentiation

A critical point of differentiation for 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride lies in its regioisomeric identity. The 3-piperidinyloxy substitution (CAS 1159816-30-4) positions the piperidine nitrogen at a different vector angle relative to the pyridine core compared to its direct 4-piperidinyloxy analog (CAS 1159815-93-6) . While both share identical molecular formulas (C10H14BrClN2O) and molecular weights (293.59 g/mol), the distinct substitution pattern on the piperidine ring (3-yloxy vs. 4-yloxy) is known to result in measurable differences in biological activity and target selectivity. This phenomenon is well-documented in the pyridyl piperidine class, where even subtle changes in the attachment point of the piperidine ring can alter the compound's ability to interact with specific binding pockets, as exemplified in patent literature exploring Wnt pathway inhibitors [1].

Isomer identity
Class-level
Target3-piperidinyloxy substitution
Analog4-piperidinyloxy isomer (CAS 1159815-93-6)
Regioisomer-dependent SAR may affect target binding and assay reproducibility.
Distinct CAS and nitrogen vector angle documented in patent literature.
Medicinal Chemistry Isomer Differentiation Structure-Activity Relationship

Linker Length: 3-Piperidinyloxy vs. Ethoxy Linker

The compound 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride (CAS 1159816-30-4) is further differentiated from a close analog, 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride (CAS 1220032-53-0), by the nature of its linker. The target compound features a direct ether oxygen linkage between the pyridine and piperidine rings, whereas the analog incorporates an extended ethoxy (-O-CH2-CH2-) linker . This structural variation results in a significant difference in molecular weight (293.59 g/mol vs. 321.64 g/mol for the analog) and increases the distance and degrees of rotational freedom between the pyridine core and the piperidine moiety. Such changes in linker length and flexibility are known to be critical variables in medicinal chemistry, as they can profoundly influence a compound's ability to adopt the bioactive conformation required for optimal target engagement [1].

Linker length
Class-level
This cmpdDirect ether (-O-) linker, MW 293.59
Ethoxy analog-O-CH2-CH2- linker, MW 321.64 (+28.05)
Linker flexibility and length influence binding kinetics and conformational fit.
Literature highlights linker effects on target engagement.
Medicinal Chemistry Linker Optimization Pharmacophore Modeling

Availability as a High-Purity Intermediate

From a procurement and logistics perspective, 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride offers a verifiable differentiation in its commercial availability and purity specifications. Multiple reputable suppliers list the compound with defined purity grades suitable for research and further manufacturing use. For example, vendors offer the compound at a purity specification of 95% or higher . Furthermore, the compound's listing with an MDL number (MFCD10698904) provides a unique identifier that facilitates unambiguous ordering and cross-referencing across different supplier catalogs and chemical databases . This established supply chain presence contrasts with more niche or custom-synthesis-only analogs, reducing lead times and ensuring a level of supply chain reliability for ongoing research projects.

Purity & ID
Data to verify
Reported purity ≥95% from multiple vendors; MDL MFCD10698904
Streamlines procurement and reduces misidentification risk.
Supplier datasheets; independent verification recommended.
Chemical Sourcing Organic Synthesis Custom Synthesis

Impurity Reference Standard Application

A specific, verifiable application for 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is its potential use as a reference standard for drug impurity profiling. The compound is explicitly described by vendors as suitable for use as a reference substance for drug impurities and as a reagent for research purposes only [1]. This application is particularly relevant in the context of active pharmaceutical ingredients (APIs) derived from or related to pyridyl piperidine scaffolds. For regulatory submissions (e.g., ANDA, DMF), well-characterized impurity standards are essential for method validation, stability studies, and quality control (QC) testing . The hydrochloride salt form of this compound can enhance its solubility and stability as a reference material, making it a practical choice for analytical method development.

Impurity standard
Reported
Marketed as reference substance for drug impurity profiling
May reduce internal characterization burden for analytical method development.
Supplier intended use statements; fit-for-purpose validation required.
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Defined Storage Conditions for Research Use

Practical differentiation for laboratory procurement includes the defined storage and handling conditions for 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride. Suppliers recommend storing the compound at -4°C for short-term use (1-2 weeks) and at -20°C for long-term storage (1-2 years) to ensure stability [1]. Alternative storage guidance from other vendors specifies storage in a sealed, dry environment at 2-8°C . These specific recommendations, while varying slightly between suppliers, provide a clear operational framework for laboratory managers. This contrasts with compounds for which no stability data or storage recommendations are publicly available, introducing uncertainty in long-term research planning and material management.

Storage
Reported
-4°C short-term / -20°C long-term; or sealed, dry, 2-8°C
Enables proper material handling to maintain compound integrity.
Supplier recommendations vary slightly; establish in-house protocols.
Laboratory Safety Chemical Storage Stability

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride: Key Applications


Synthesis of Pyridyl Piperidine-Based Kinase Inhibitors

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride serves as a crucial building block in the synthesis of novel kinase inhibitors. Its bromine atom at the 2-position is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing medicinal chemists to introduce diverse aromatic or amine functionalities. The 3-piperidinyloxy moiety is a recognized pharmacophore in this therapeutic area, and its specific regioisomeric configuration is essential for achieving the correct binding geometry within the ATP-binding pocket of target kinases [1].

Impurity Profiling Method Development

This compound is procured for use as a reference standard in the development and validation of analytical methods, such as HPLC and LC-MS, to identify and quantify related impurities in pharmaceutical substances. Its hydrochloride salt form provides good solubility in typical analytical diluents, and its distinct structural identity ensures accurate peak assignment in complex chromatograms. This application is critical for supporting regulatory filings (e.g., ANDA, DMF) and ensuring the quality control of APIs [1].

SAR Studies in Neuroscience Research

The compound's scaffold is relevant for research into neurological disorders, including depression, anxiety, and neurodegenerative conditions [1]. In SAR studies, researchers utilize 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride as a core template to systematically explore how modifications at the 2-bromo position and variations in the piperidine attachment (e.g., comparing the 3-yloxy to 4-yloxy isomers) impact biological activity. This allows for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties [2].

Custom Synthesis of Advanced Intermediates

Due to its dual functionality (aryl bromide and piperidine amine after deprotection), this compound is a versatile intermediate for custom synthesis projects. Its established availability with a defined purity specification (e.g., 95%) [1] makes it a reliable starting material for the preparation of more complex molecules. Researchers and CROs procure this compound to build targeted chemical libraries or to scale up the synthesis of a specific lead candidate for further preclinical evaluation.

Application
Selection Property
Validation Focus
Synthesis of pyridyl piperidine kinase inhibitors
2-Bromo cross-coupling site and 3-piperidinyloxy regioisomer
Regioisomeric identity and linker integrity
Impurity profiling method development
Hydrochloride salt form for solubility and stability
Purity specification and chromatographic peak assignment
SAR studies in neuroscience research
Defined 3-piperidinyloxy scaffold
3- vs 4-isomer activity comparison and target engagement
Custom synthesis of advanced intermediates
Dual functional groups (aryl bromide, protected piperidine)
Consistent purity and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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